

Deuterium Labeling in Ketorolac-d5: A Technical Guide

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Compound of Interest

Compound Name: Ketorolac-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium labeling position in **Ketorolac-d5**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. This document outlines the precise location of deuterium substitution, offers detailed experimental protocols for its verification, and presents relevant data in a structured format for clarity and comparative analysis.

Introduction to Deuterated Ketorolac

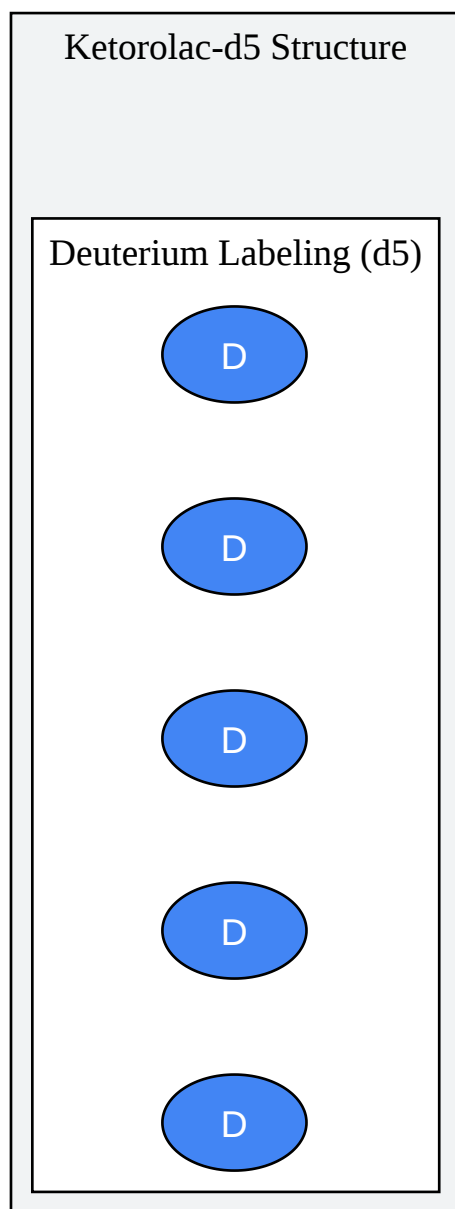
Ketorolac is a potent analgesic widely used for the short-term management of moderate to severe pain.[1] Deuterium-labeled compounds, such as **Ketorolac-d5**, are valuable tools in pharmaceutical research and development. They are frequently used as internal standards for quantitative bioanalysis by mass spectrometry, in metabolic studies to trace the fate of the drug molecule, and potentially to alter the drug's pharmacokinetic profile through the kinetic isotope effect. **Ketorolac-d5** is a stable, non-radioactive labeled version of Ketorolac.[2][3][4]

Deuterium Labeling Position

The five deuterium atoms in **Ketorolac-d5** are located on the benzoyl moiety of the molecule. Specifically, all five hydrogens of the phenyl group of the benzoyl substituent are replaced by deuterium atoms. The formal chemical name for **Ketorolac-d5** is 5-(benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.[5]

The molecular formula of **Ketorolac-d5** is $C_{15}H_8D_5NO_3$, and it has a molecular weight of approximately 260.3 g/mol .^{[6][7][8]}

Below is a diagram illustrating the chemical structure of Ketorolac and highlighting the positions of the five deuterium atoms in **Ketorolac-d5**.



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Caption: Chemical structure of Ketorolac with deuterium labeling on the benzoyl ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Ketorolac-d5**.

Parameter	Value	Reference
Molecular Formula	C ₁₅ H ₈ D ₅ NO ₃	[6][7][8]
Molecular Weight	260.3 g/mol	[6][7][8]
Deuterated Forms	≥99% (d ₁ -d ₅)	[5]
CAS Number	1215767-66-0	[5][7][9]

Experimental Protocols for Structural Verification

The precise location of the deuterium atoms in **Ketorolac-d5** can be unequivocally confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the absence of protons on the benzoyl ring and the presence of protons on the pyrrolizine and carboxylic acid moieties.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Ketorolac-d5** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and to avoid interference with the remaining proton signals.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Set the spectral width to cover the expected chemical shift range for all protons in the molecule.

- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Integrate the signals corresponding to the protons on the pyrrolizine ring and the carboxylic acid proton.
 - The region corresponding to the aromatic protons of the benzoyl group (typically around 7.4-7.8 ppm in unlabeled Ketorolac) should show a significant reduction or complete absence of signals, confirming the deuterium substitution. The residual proton signals in this region can be used to determine the isotopic purity.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Ketorolac-d5** and to analyze its fragmentation pattern to further support the labeling position.

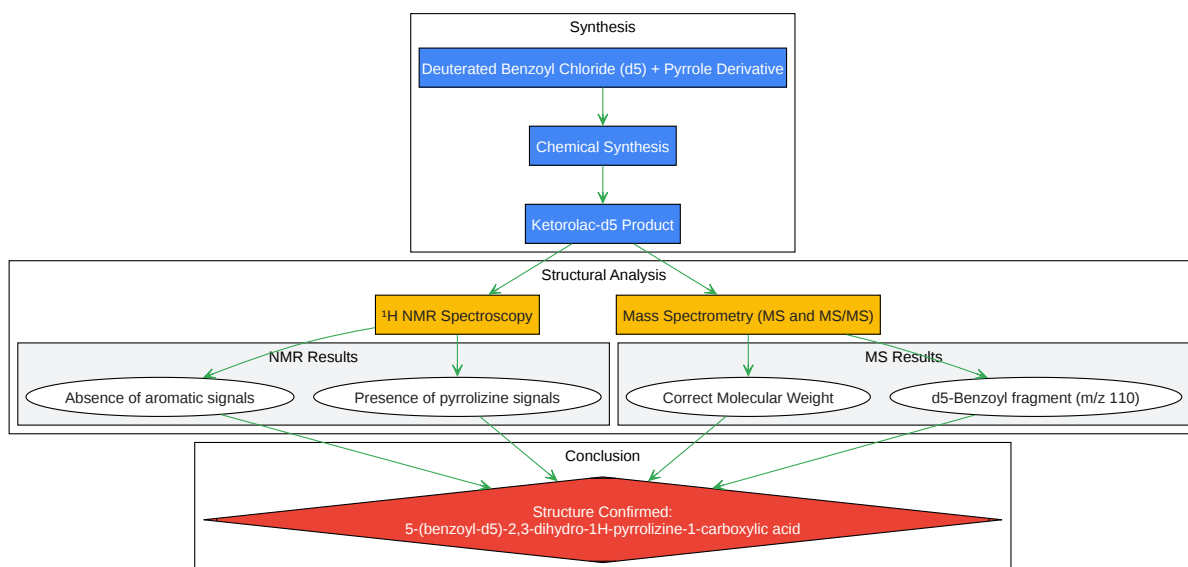
Methodology:

- Sample Introduction and Ionization:
 - Dissolve a small amount of **Ketorolac-d5** in a suitable solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization technique, such as electrospray ionization (ESI).
- Full Scan MS Acquisition:
 - Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$). The observed mass should correspond to the calculated mass of $C_{15}H_8D_5NO_3$.
- Tandem MS (MS/MS) Acquisition:
 - Select the molecular ion of **Ketorolac-d5** as the precursor ion for fragmentation.
 - Induce fragmentation using collision-induced dissociation (CID).

- Acquire the product ion spectrum.
- Data Analysis:
 - Analyze the fragmentation pattern. A key fragment in the MS/MS of unlabeled Ketorolac corresponds to the benzoyl cation ($C_7H_5O^+$, m/z 105). In **Ketorolac-d5**, this fragment is expected to be observed at m/z 110 ($C_7D_5O^+$), providing direct evidence for the deuterium labeling on the benzoyl group. Other fragments containing the pyrrolizine moiety should retain their original mass.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of **Ketorolac-d5**.



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Caption: Workflow for the synthesis and structural confirmation of **Ketorolac-d5**.

Conclusion

The deuterium labeling in **Ketorolac-d5** is specifically located on the five positions of the phenyl ring of the benzoyl group. This precise placement is critical for its application as an internal standard and in metabolic research. The combination of NMR and mass spectrometry provides a robust and definitive method for the structural verification of **Ketorolac-d5**, ensuring its identity and isotopic purity for reliable use in scientific investigations.

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References

- 1. Ketorolac | C₁₅H₁₃NO₃ | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Ketorolac-d5 | Deuterium Labeled Isotope Compound | COX | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. rsc.org [rsc.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Page loading... [wap.guidechem.com]
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